molecular formula C8H18Cl2F2N2O B2856016 N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride CAS No. 1431966-58-3

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride

Cat. No. B2856016
CAS RN: 1431966-58-3
M. Wt: 267.14
InChI Key: XMVZEVGVGSOIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride, also known as DFEM, is a fluorinated amine compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of different fields, including organic chemistry, biochemistry, and pharmacology. In particular, DFEM has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug target in pharmacological studies.

Scientific Research Applications

Catalytic Amination of Aryl Chlorides

A catalytic system comprising a Pd(0) precursor and a dihydroimidazoline carbene ligand has demonstrated high efficiency in the amination of aryl and heteroaryl chlorides at room temperature. This system has achieved turnover numbers as high as 5000 at elevated temperatures for reactions involving morpholine with unactivated aryl chlorides, suggesting potential applications in the synthesis of complex amines including N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine derivatives (Stauffer et al., 2000).

Amine Protecting Groups and Synthesis of Morpholines

Sulfinamides have been identified as highly effective amine protecting groups, facilitating the synthesis of morpholines from 1,2-amino alcohols. This approach involves a double sulfinylation/hydrolysis strategy followed by reaction with bromoethyldiphenylsulfonium triflate, yielding protected morpholines in high yields. This methodology has been applied in the formal synthesis of the antidepressant drug (S,S)-reboxetine, illustrating its utility in pharmaceutical synthesis (Fritz et al., 2011).

Analysis of Aliphatic Amines in Environmental Samples

The determination of aliphatic amines, including morpholine, in waste and surface water at sub-ppb levels involves derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. This method enables the analysis of amines in aquatic environments, highlighting the environmental monitoring applications of derivatives of N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine (Sacher et al., 1997).

Electrochemical Fluorination of Cyclic Amines

Electrochemical fluorination of N-chloroalkyl substituted cyclic amines, including N-chloromethylmorpholine, has been conducted to obtain chlorine-retaining-perfluoroamines and perfluorinated amines. This process demonstrates the potential for modifying cyclic amines, such as N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine, to enhance their properties for various applications (Hayashi et al., 1983).

properties

IUPAC Name

2,2-difluoro-N-(2-morpholin-4-ylethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O.2ClH/c9-8(10)7-11-1-2-12-3-5-13-6-4-12;;/h8,11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVZEVGVGSOIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride

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